![molecular formula C10H12OS B14415682 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 82525-08-4](/img/structure/B14415682.png)
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a vinyl group bearing a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-methoxy-4-vinylbenzene with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like halides, under conditions such as reflux in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves its interaction with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The vinyl group can undergo addition reactions, potentially modifying biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-vinylbenzene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
4-Methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both a methoxy group and a methylsulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
82525-08-4 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-methoxy-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C10H12OS/c1-11-10-5-3-9(4-6-10)7-8-12-2/h3-8H,1-2H3 |
InChI Key |
PQRBGLYZJRHKSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)
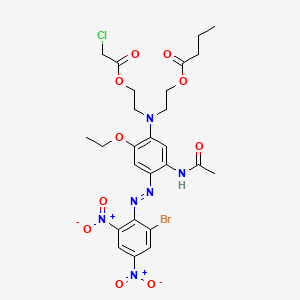
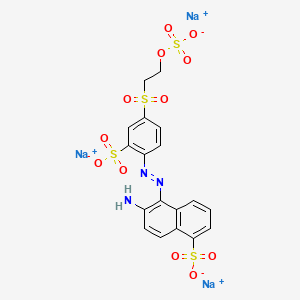
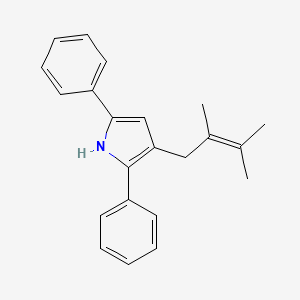
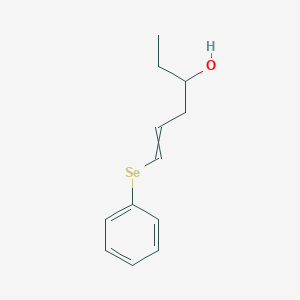
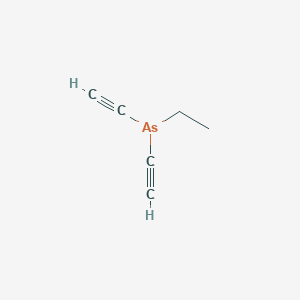
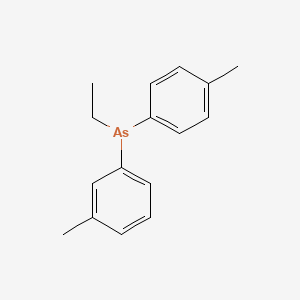

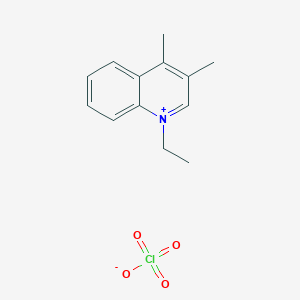
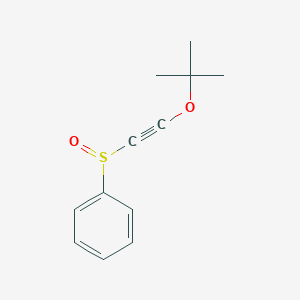
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
